2-ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Description

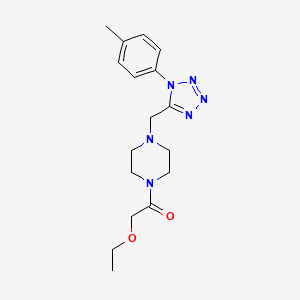

The compound 2-ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a tetrazole-piperazine hybrid featuring a p-tolyl (4-methylphenyl) group on the tetrazole ring and an ethoxy substituent on the ethanone moiety. Its molecular formula is C₁₇H₂₃N₅O₂, with a molecular weight of 329.40 g/mol (exact mass may vary based on isotopic composition). The compound is structurally characterized by:

- A tetrazole ring (1H-tetrazol-5-yl), known for its metabolic stability and hydrogen-bonding capabilities.

- An ethoxy group on the ethanone moiety, which may influence solubility and pharmacokinetic properties.

This compound is part of a broader class of tetrazole-piperazine derivatives studied for antimicrobial, antifungal, and antiproliferative activities .

Properties

IUPAC Name |

2-ethoxy-1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O2/c1-3-25-13-17(24)22-10-8-21(9-11-22)12-16-18-19-20-23(16)15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBFUGQOZWDEPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves several steps:

Formation of 1-(p-tolyl)-1H-tetrazole: : This step might involve the reaction of p-tolylamine with sodium azide and ammonium chloride under suitable conditions.

Synthesis of the piperazine derivative: : The subsequent step could involve the coupling of 1-(p-tolyl)-1H-tetrazole with a piperazine derivative in the presence of a suitable reagent.

Ethoxylation: : Finally, the ethoxylation reaction introduces the ethoxy group, completing the synthesis of the target molecule.

Industrial Production Methods

In an industrial setting, large-scale synthesis may employ continuous flow reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Industrial methods also involve process optimization to maximize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions it Undergoes

2-ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can undergo several types of chemical reactions:

Oxidation: : The compound may be oxidized, especially at the tolyl group, producing various oxidation products.

Reduction: : Reductive conditions might transform the ketone group to an alcohol.

Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions Used

Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: : Sodium borohydride or lithium aluminum hydride could be used.

Substitution: : Typical reagents might include alkyl halides under basic conditions.

Major Products Formed

Oxidation: : Produces carboxylic acids or aldehydes, depending on the extent of oxidation.

Reduction: : Yields alcohols from ketones.

Substitution: : Forms various substituted piperazines.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules due to its reactive functional groups.

Biology and Medicine

In biological research, derivatives of this compound have been studied for their potential pharmacological properties, including antimicrobial and anticancer activities.

Industry

Industrial applications include the use of this compound as a building block in the synthesis of dyes, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets, often through binding to receptor sites or enzymes. This can lead to modulation of biological pathways, resulting in therapeutic effects. The tetrazole moiety, for instance, may interact with biological receptors similarly to carboxylate groups, influencing cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in:

Aryl substituents on the tetrazole ring.

Piperazine modifications (e.g., allyl, sulfonyl, or benzyl groups).

Linkage type between tetrazole and piperazine (e.g., methylene vs. thioether).

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- Aryl Group Impact : Electron-withdrawing groups (e.g., 4-Br in 7j) enhance antimicrobial activity by increasing lipophilicity and membrane penetration . The p-tolyl group in the target compound may balance lipophilicity and steric effects.

- Piperazine Modifications : Allyl-substituted derivatives (e.g., 13a) exhibit superior antibacterial activity compared to sulfonyl analogs (e.g., 7e), likely due to enhanced conformational flexibility .

- Linkage Type : Thioether-linked compounds (e.g., 7e–7k) show higher melting points (131–167°C) than methylene-linked analogs, suggesting stronger intermolecular interactions .

Key Observations :

- The target compound’s ethoxy group may improve solubility in polar solvents compared to allyl or sulfonyl derivatives.

- Sulfonyl-substituted analogs (e.g., 7e) exhibit higher molecular weights and melting points due to sulfone group polarity .

Table 3: Antimicrobial Activity (MIC in µg/mL)

Key Observations :

- Allyl-piperazine derivatives (13a–g) show potent activity, with MIC values comparable to ciprofloxacin . The target compound’s p-tolyl group may further optimize activity against Gram-positive pathogens.

Biological Activity

2-Ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, with the CAS number 1049485-20-2, is a synthetic compound characterized by a complex structure that includes an ethoxy group, a tetrazole ring, and a piperazine moiety. Its unique combination of functional groups suggests potential biological activities, making it a candidate for pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 344.4 g/mol. The presence of the tetrazole ring is particularly significant as it can mimic carboxylic acid functionalities, enhancing binding to biological macromolecules such as enzymes and receptors .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The tetrazole ring can engage in hydrogen bonding and electrostatic interactions with proteins, potentially modulating their activity. The ethoxy and p-tolyl groups may also contribute to its overall binding affinity and specificity.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds similar to this compound. For instance, pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines, suggesting that the tetrazole functionality could play a role in anticancer activity .

Neuroprotective Effects

In vitro studies have indicated that related compounds exhibit neuroprotective effects against glutamate-induced neurotoxicity in neuronal cell lines (e.g., PC12 cells). This suggests that the compound may have applications in treating neurodegenerative conditions .

Anxiolytic-like Effects

Research on structurally related compounds has demonstrated anxiolytic-like effects mediated through benzodiazepine and nicotinic pathways. These findings suggest that the compound may influence anxiety-related behaviors and could be explored further for therapeutic use in anxiety disorders .

Data Table: Biological Activities of Related Compounds

Case Studies

Several case studies have investigated the pharmacological potential of compounds containing the tetrazole ring:

- Anticancer Studies : A series of pyrazole derivatives were tested against breast cancer cell lines, demonstrating significant cytotoxicity and potential for use in combination therapies with established chemotherapeutics like doxorubicin .

- Neuroprotection : In experiments assessing neuroprotective properties, compounds similar to this compound were shown to reduce neuronal apoptosis induced by excitotoxic agents, indicating their potential in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-ethoxy-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, and what key reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, including coupling of tetrazole and piperazine moieties. Key steps include:

- Nucleophilic substitution for attaching the tetrazole ring to the piperazine core (e.g., using alkyl halides or Mitsunobu conditions).

- Schiff base formation or amide coupling for introducing the ethoxy-acetyl group.

- Critical conditions : Temperature (e.g., reflux in ethanol or THF), pH control, and catalyst selection (e.g., palladium for cross-coupling). Purification via column chromatography or recrystallization is essential to isolate the target compound from byproducts like unreacted intermediates or dimerized species .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

- Methodology :

- X-ray diffraction (XRD) : Resolves crystal packing and confirms stereochemistry, as demonstrated in pyrazoline analogs .

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., distinguishing piperazine N-methyl groups at δ 2.4–3.1 ppm).

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm, tetrazole ring vibrations at ~1450 cm) .

Q. What are the primary biological targets or pathways associated with this compound based on structural analogs?

- Methodology : Compare with structurally related compounds:

- Tetrazole-piperazine hybrids : Often target G-protein-coupled receptors (GPCRs) or enzymes like phosphodiesterases (PDEs) due to hydrogen-bonding capabilities of the tetrazole ring .

- Ethanone derivatives : May exhibit kinase inhibition or antimicrobial activity, as seen in pyrazoline-based analogs .

Q. What are the critical parameters to consider when designing stability studies for this compound under various storage conditions?

- Methodology : Monitor degradation via HPLC or LC-MS under:

- Temperature : Accelerated stability testing at 40°C vs. ambient.

- Humidity : Exposure to 75% RH to assess hydrolysis susceptibility.

- Light : Photostability under ICH Q1B guidelines. Key degradation products include oxidized piperazine or tetrazole ring-opening derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during the coupling of tetrazole and piperazine moieties?

- Methodology :

- Stoichiometric adjustments : Use excess piperazine derivatives to drive coupling completion.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu for Ullmann-type couplings) improve regioselectivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Contradictory yields in ethanol vs. DMF (e.g., 45% vs. 68%) highlight solvent-critical outcomes .

Q. What strategies are recommended for resolving discrepancies in bioactivity data obtained from different in vitro assays?

- Methodology :

- Assay standardization : Normalize cell viability protocols (e.g., MTT vs. resazurin assays).

- Orthogonal validation : Confirm cytotoxicity with apoptosis markers (e.g., caspase-3 activation) or genomic profiling.

- Solubility checks : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .

Q. How can computational modeling be integrated with experimental data to predict the compound’s pharmacokinetic properties?

- Methodology :

- Molecular docking : Identify binding poses with target proteins (e.g., PDE4B or COX-2) using AutoDock Vina.

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions.

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. In analyzing conflicting cytotoxicity results between cell lines, what methodological approaches can elucidate the underlying causes?

- Methodology :

- Cell line profiling : Compare genetic backgrounds (e.g., p53 status in HeLa vs. MCF-7).

- Metabolic activity assays : Measure ATP levels or ROS production to differentiate cytostatic vs. cytotoxic effects.

- Off-target screening : Use kinome-wide profiling to identify unintended kinase inhibition .

Data Contradiction Analysis

- Example : Variability in IC values across studies may arise from differences in:

- Assay conditions (e.g., serum concentration in cell media affecting compound solubility).

- Batch purity : Impurities >5% (e.g., unreacted tetrazole) can skew bioactivity .

- Resolution : Cross-validate with orthogonal assays (e.g., SPR binding affinity vs. cell viability) and characterize batches via HPLC prior to testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.